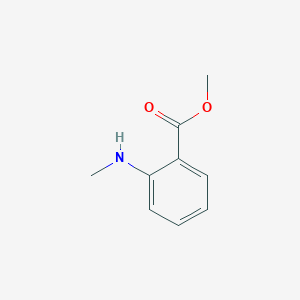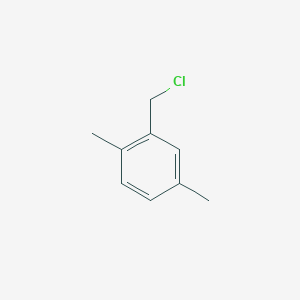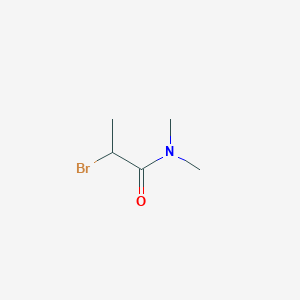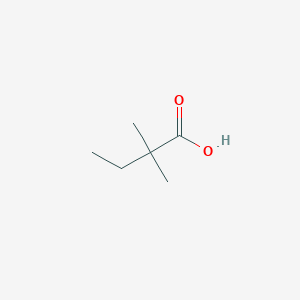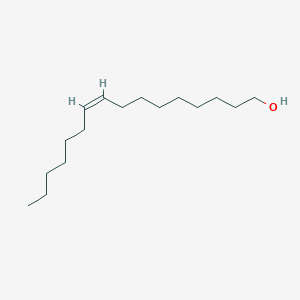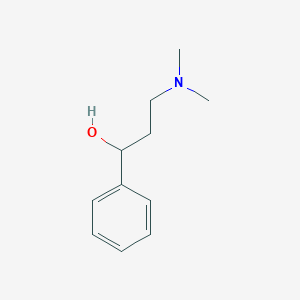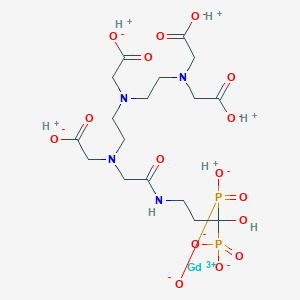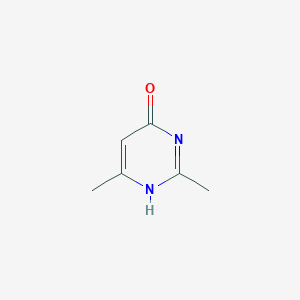
4,4'-Dimethylbenzophenone
概要
説明
4,4'-Dimethylbenzophenone (DMBP) is a chemical compound that has been studied for its potential in nonlinear optical (NLO) applications. The interest in DMBP stems from its optical properties, which include good quality, transparency, and the ability to form large single crystals suitable for NLO devices .
Synthesis Analysis
DMBP crystals have been successfully grown using the Bridgman-Stockbarger method, which is a technique used to produce single crystals with high purity and controlled size. This method is significant for materials used in NLO applications because it affects the crystal's optical properties .
Molecular Structure Analysis
The molecular structure and lattice parameters of DMBP have been confirmed through single crystal X-ray diffraction analysis. This technique allows researchers to understand the three-dimensional arrangement of atoms within a crystal, which is crucial for predicting and explaining the material's optical behavior .
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions involving DMBP, the synthesis of related compounds, such as 4,4’-(dimethylsilylene)bis(phenyl chloroformate) and 4,4’-(dimethylgermylene)bis(phenyl chloroformate), has been described. These compounds are synthesized using a route similar to that for bisphenol-A bischloroformate and can be used to produce polyurethanes with potential applications in various fields .
Physical and Chemical Properties Analysis
DMBP exhibits thermal stability, with its melting and decomposition points determined through thermogravimetric and differential thermal analysis. The optical transmittance of DMBP has been analyzed using UV-visible NIR spectrum, which is important for evaluating its suitability for NLO applications. The photoluminescence spectrum of DMBP shows a maximum intensity peak at 449 nm, and the material has a high laser damage threshold of 3.12 GW/cm^2, indicating its robustness in high-intensity laser environments . Additionally, the spectral and time analysis of the phosphorescence emission of DMBP has been studied, providing insights into the trapping and detrapping rate constants of excitons within the material .
科学的研究の応用
1. Polymorphism and Crystallography
4,4'-Dimethylbenzophenone has been a subject of interest in crystallography, particularly in the study of its polymorphic forms. Research has revealed that this compound can crystallize in multiple forms, including tetramorphs, with each form exhibiting unique intermolecular interactions and crystal packing structures. These studies are critical in understanding the physical properties of the compound, such as solubility and stability, which have implications in various industrial applications (Kumar, 2019).
2. Optical and Thermal Properties
This compound has been studied for its optical properties, particularly in the context of nonlinear optics (NLO). It shows promise due to its high optical transparency and thermal stability. These properties make it a candidate for use in devices like lasers and optical switches (Ramachandran et al., 2019).
3. Photochemical Applications
In photochemistry, this compound is of interest due to its ability to undergo photodimerization and participate in reactions like the Baeyer–Villiger oxidation. These reactions are important in the synthesis of complex organic molecules and the study of reaction mechanisms in solid states (Zeng et al., 2001).
4. Energy Storage Applications
Recent research has explored the use of this compound in energy storage, specifically in redox flow batteries. Its electrochemical properties, such as high cell voltage and coulombic efficiency, make it a promising candidate for developing more efficient and sustainable energy storage solutions (Huo et al., 2019).
5. Industrial Synthesis and Catalysis
This compound is used in various industrial syntheses, such as in the Friedel-Crafts benzoylation of p-xylene. It serves as an intermediate in the production of materials like UV light stabilizers, which are widely used in plastics and cosmetics. This application is significant due to the industrial demand for efficient and sustainable catalytic processes (Yadav et al., 2003).
Safety and Hazards
4,4’-Dimethylbenzophenone may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
作用機序
Target of Action
4,4’-Dimethylbenzophenone is known to interact with bis(trichlorotitanium phenoxide), a bidentate Lewis acid . This interaction forms a crystalline complex .
Mode of Action
The mode of action of 4,4’-Dimethylbenzophenone involves a reaction with bis(trichlorotitanium phenoxide) to form a crystalline complex . This reaction is facilitated by the presence of a bidentate Lewis acid .
Biochemical Pathways
It is known that the compound undergoes a reaction involving intermolecular hydrogen atom transfer and recombination of radical pairs . The contribution of the hydrogen atom transfer reaction to the deactivation of the triplet state ketone was determined using nanocrystal water suspensions to obtain transient absorption spectra and kinetics .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The result of the action of 4,4’-Dimethylbenzophenone is the formation of a crystalline complex when it reacts with bis(trichlorotitanium phenoxide) . This reaction is facilitated by the presence of a bidentate Lewis acid .
Action Environment
The action of 4,4’-Dimethylbenzophenone can be influenced by environmental factors. For instance, the compound is known to be insoluble in water , which could affect its distribution and efficacy in aqueous environments. Additionally, the compound’s reactivity with bis(trichlorotitanium phenoxide) to form a crystalline complex is facilitated by the presence of a bidentate Lewis acid , suggesting that the presence of such acids in the environment could influence the compound’s action.
特性
IUPAC Name |
bis(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWLKXZYNXATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060603 | |
| Record name | Methanone, bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
611-97-2 | |
| Record name | 4,4′-Dimethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-p-tolyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dimethylbenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dimethylbenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, bis(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-P-TOLYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI3DRY0THD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4,4'-Dimethylbenzophenone has the molecular formula C15H14O and a molecular weight of 210.27 g/mol. []
ANone: Researchers have used various spectroscopic techniques to characterize this compound. These include:
- NMR: 1H NMR and 13C NMR have been used to confirm the structure of the compound and its derivatives. [, ]
- FTIR: Infrared spectroscopy provides information about the functional groups present in the molecule. []
- UV-Vis: UV-Vis spectroscopy has been used to study the absorption properties of this compound, especially in relation to its photochemical reactions and excited states. [, ]
- ESR: Electron Spin Resonance has been utilized to investigate the electronic character of the triplet excited state of this compound and its cyclophane derivatives. []
A: Yes, this compound exhibits polymorphism and can exist in at least three different crystalline forms (trimorphs). These polymorphs primarily differ in their packing arrangements rather than conformational differences. []
A: this compound is known to undergo photoreduction in the solid state, leading to the formation of 4-(p-methylbenzoyl)benzyl-bis-(p-methyl)phenyl-methanol. [] It exhibits a n→π* transition in its UV-Vis spectrum, and its excited triplet state can undergo various reactions, including hydrogen abstraction and energy transfer. [, , ]
A: this compound can act as a photoinitiator for the cross-linking of polymers like polypropylene and low-density polyethylene in the presence of acrylic monomers. []
A: While this compound itself is not typically used as a catalyst, its derivatives, particularly its ketyl radical anion, have been studied for their electron transfer capabilities in organic synthesis. []
A: Yes, computational methods like molecular mechanics and semi-empirical quantum mechanical calculations have been used to understand the conformational changes and electronic properties of this compound and its cyclophane derivatives. []
A: The addition of methyl groups in the 4,4' positions of benzophenone can influence its electronic properties and reactivity. For example, these substituents can affect the energy levels of the excited states and the rate of intersystem crossing to the triplet state, ultimately influencing its photochemical behavior. [, ]
ANone: Several analytical methods have been employed to study this compound, including:
- Laser flash photolysis: This technique allows researchers to study the kinetics of short-lived intermediates, such as the excited triplet state and ketyl radicals, generated upon photoexcitation of this compound. [, , ]
- Transient absorption spectroscopy: This technique complements laser flash photolysis by providing spectral information about the transient species, aiding in their identification and characterization. [, ]
- Atomic force microscopy (AFM): AFM has been used to investigate the photodimerization process of this compound in the solid state and visualize the resulting nanostructures. [, ]
A: this compound has shown potential as a component in organic redox flow batteries, offering a high cell voltage when paired with a suitable catholyte. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
